 
            | REACTION_CXSMILES | [Al:1].[B:2]>>[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[B:2].[Al:1] |f:2.3.4.5.6.7.8.9.10.11.12.13.14| | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    [B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Al]                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |